3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether
Description
3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chlorobenzyl group, a dimethylphenyl group, and a morpholinomethyl group, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
4-[[4-[(3-chlorophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-15-11-20(24-14-17-4-3-5-19(21)12-17)16(2)10-18(15)13-22-6-8-23-9-7-22/h3-5,10-12H,6-9,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIUEXNTAMQGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=CC(=CC=C2)Cl)C)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324406 | |
| Record name | 4-[[4-[(3-chlorophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818867 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866149-94-2 | |
| Record name | 4-[[4-[(3-chlorophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzyl chloride with 2,5-dimethyl-4-hydroxybenzaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with morpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether involves its interaction with specific molecular targets. The presence of the morpholinomethyl group allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzyl 2,5-dimethylphenyl ether
- 3-Chlorobenzyl 4-(morpholinomethyl)phenyl ether
- 2,5-Dimethyl-4-(morpholinomethyl)phenyl ether
Uniqueness
3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that compounds with similar structures to 3-chlorobenzyl derivatives exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing chlorophenyl groups demonstrate potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 1 to 10 μg/mL, suggesting strong efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 2 | |
| Compound B | E. coli | 5 | |
| Compound C | P. aeruginosa | 10 |
Anticancer Activity
The anticancer potential of similar compounds has also been explored. Studies have shown that specific structural modifications can enhance the cytotoxic effects against various cancer cell lines. For example, compounds with morpholine substitutions have demonstrated selective cytotoxicity towards breast cancer cells, with IC50 values in the low micromolar range .
Table 2: Anticancer Activity of Morpholine-Substituted Compounds
| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound D | MCF-7 (breast cancer) | 5 | |
| Compound E | HeLa (cervical cancer) | 8 | |
| Compound F | A549 (lung cancer) | 3 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways, leading to programmed cell death.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- A study on a related chlorobenzyl compound demonstrated successful outcomes in treating skin infections caused by MRSA, with a significant reduction in bacterial load observed after treatment .
- Another investigation into morpholine derivatives revealed promising results in inhibiting tumor growth in xenograft models of breast cancer, emphasizing their potential for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
